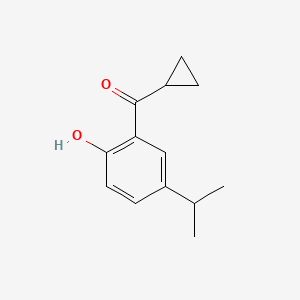

2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol

Description

2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol is a phenolic compound featuring a cyclopropanecarbonyl substituent at the 2-position and an isopropyl group at the 4-position of the benzene ring. The isopropyl group at the para position may influence hydrophobicity and steric bulk, impacting solubility and binding affinity.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

cyclopropyl-(2-hydroxy-5-propan-2-ylphenyl)methanone |

InChI |

InChI=1S/C13H16O2/c1-8(2)10-5-6-12(14)11(7-10)13(15)9-3-4-9/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

PGUDDOHWEFICNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Classical Phenolic Derivatization Strategies

1.1. Phenolic Hydroxyl Protection and Regioselective Modification

One of the foundational methods involves protecting phenolic hydroxyl groups to enable selective derivatization. For instance, the use of benzyl bromide or methyl iodide in the presence of bases like potassium carbonate allows for O-alkylation, which is a common step before further modifications.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Phenol protection | Benzyl bromide / Methyl iodide | Reflux, in acetone or DMF | Protects phenol for selective reactions at other sites |

| Selective deprotection | Hydrogenolysis / Acidic hydrolysis | Catalytic Pd/C or acid | Restores phenolic hydroxyl after other modifications |

1.2. Ortho- and Para-Selective Aromatic Substitutions

Using catalysts such as copper(II) triflate with diaryliodonium salts enables ortho-arylation of phenols, crucial for introducing the phenol core with specific substitutions. Similarly, ruthenium catalysis allows for para-selective hydroxylation, facilitating the introduction of the phenolic group at desired positions.

| Technique | Reagents | Conditions | Application |

|---|---|---|---|

| Ortho-arylation | Diaryliodonium salts, Cu(OTf)2 | Room temperature, inert atmosphere | Functionalization of phenolic ring |

| Para-hydroxylation | [RuCl2(p-cymene)]2, PhI(TFA)2 | Mild heating | Para-position hydroxylation |

Construction of the Cyclopropanecarbonyl Moiety

2.1. Cyclopropanation via Carbene Transfer

The cyclopropanecarbonyl fragment can be introduced through carbene transfer reactions, notably the Simmons–Smith reaction, which is highly regarded for its regio- and stereoselectivity.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclopropanation | Diethylzinc, dichloromethane, CH2I2 | 0°C to room temperature | Forms cyclopropane rings selectively on alkenes |

2.2. Catalytic Cyclopropanation of Alkenes

Alternatively, catalytic cyclopropanation using diazo compounds (e.g., diazomethane derivatives) with transition metal catalysts such as rhodium or copper complexes provides a versatile route for incorporating the cyclopropyl group.

| Technique | Reagents | Conditions | Notes |

|---|---|---|---|

| Metal-catalyzed | Diazomethane, Rh(II) catalysts | Reflux | Efficient formation of cyclopropyl derivatives |

Incorporation of the Propan-2-YL Group

3.1. Alkylation of Phenolic Hydroxyl

The propan-2-yl group (isopropyl) can be introduced via nucleophilic substitution or Friedel–Crafts alkylation. Deprotonated phenol reacts with isopropyl halides under basic conditions to attach the propan-2-yl moiety selectively.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Alkylation | Isopropyl bromide, K2CO3 | Reflux, acetone | Selective substitution at phenolic oxygen |

3.2. Cross-Coupling Approaches

Modern cross-coupling reactions, such as Suzuki or Negishi coupling, can also be employed to attach the propan-2-yl group if a suitable boronic acid or organozinc reagent is prepared.

| Technique | Reagents | Conditions | Notes |

|---|---|---|---|

| Suzuki coupling | Isopropylboronic acid, Pd catalyst | Mild heating | High regioselectivity and yield |

Synthesis Pathway Summary

The synthesis of 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol can be summarized in the following sequence:

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| Phenol protection | Protect phenolic hydroxyl | Benzyl bromide / methyl iodide | Reflux in acetone or DMF |

| Aromatic substitution | Ortho- or para-arylation | Diaryliodonium salts, Cu(OTf)2 | Room temperature |

| Cyclopropanation | Formation of cyclopropane ring | Diethylzinc, CH2I2 | 0°C to room temperature |

| Propan-2-yl attachment | Alkylation with isopropyl halide | Isopropyl bromide, K2CO3 | Reflux |

| Deprotection | Remove protecting groups | Hydrogenolysis / acid | Mild conditions |

Data Table: Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic pockets in biomolecules, influencing their conformation and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) Carvacrol (2-Methyl-5-(propan-2-yl)phenol)

- Structure : Carvacrol has a methyl group at position 2 and an isopropyl group at position 5 (meta to the hydroxyl group).

- Key Differences: The target compound replaces carvacrol’s methyl group with a cyclopropanecarbonyl moiety, introducing a stronger electron-withdrawing group (EWG). This likely increases the acidity of the phenolic -OH group compared to carvacrol’s methyl (electron-donating group, EDG) . The cyclopropane ring adds rigidity, which may reduce conformational flexibility but enhance binding specificity.

- Biological Activity :

- Carvacrol exhibits antifungal activity via membrane disruption and ergosterol biosynthesis inhibition at concentrations ~2-fold lower than its isomer thymol .

- The target compound’s cyclopropanecarbonyl group could modulate similar mechanisms but with altered potency due to differences in solubility and steric effects.

(b) 4-(2-Hydroxypropan-2-yl)phenol

- Structure : Features a hydroxyl and isopropyl group at the 4-position.

- Key Differences: The hydroxyl group in 4-(2-hydroxypropan-2-yl)phenol enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclopropanecarbonyl group in the target compound.

Physicochemical Properties (Theoretical Comparison)

| Property | 2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol | Carvacrol | 4-(2-Hydroxypropan-2-yl)phenol |

|---|---|---|---|

| Functional Groups | Cyclopropanecarbonyl (EWG), isopropyl | Methyl (EDG), isopropyl | Hydroxyl, isopropyl |

| Acidity (pKa) | Lower (due to EWG) | Higher (due to EDG) | Moderate (hydroxyl present) |

| LogP | Higher (increased hydrophobicity) | Moderate | Lower (polar hydroxyl) |

| Biofilm Penetration | Likely enhanced (rigid structure) | Moderate | Reduced (polarity) |

Mechanistic and Functional Insights

Electron Density and Reactivity :

- The cyclopropanecarbonyl group’s electron-withdrawing nature may polarize the aromatic ring, affecting charge distribution and reactivity. Computational tools like Multiwfn could model these effects .

- Absolute hardness (η) calculations, as defined by Parr and Pearson , might predict nucleophilic/electrophilic behavior differences compared to carvacrol.

- Antifungal Potential: Carvacrol’s efficacy against Cryptococcus sp. biofilm forms is attributed to membrane lesion formation and Ca²⁺ stress . The target compound’s carbonyl group could enhance binding to fungal enzymes (e.g., TOR pathway targets) but may suffer from reduced bioavailability due to higher LogP.

Biological Activity

2-Cyclopropanecarbonyl-4-(propan-2-YL)phenol, also known as cyclopropyl-(4-isopropyl-2-hydroxyphenyl)methanone, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The compound features a cyclopropane ring attached to a phenolic moiety, which significantly influences its chemical reactivity and biological interactions.

Biological Activity

Research indicates that compounds containing cyclopropane structures often exhibit significant biological activities. Key areas of interest include:

- Antimicrobial Properties : Derivatives of cyclopropanecarboxylic acids have shown potential as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance in bacteria. This suggests that this compound may also possess similar antimicrobial characteristics.

- Insecticidal Effects : Cyclopropane-containing compounds have been studied for their insecticidal properties, indicating potential applications in pest control.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with biological macromolecules such as enzymes or receptors. These interactions could lead to the inhibition of enzyme activities through binding at active sites, which is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Cyclization : Utilizing cyclopropanecarboxylic acid derivatives in the presence of phenolic compounds.

- Functionalization Reactions : Employing various catalytic systems to introduce the cyclopropane moiety onto the phenolic structure.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from similar compounds in terms of structure and biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Isopropylphenol | Contains an isopropyl group on a phenolic ring | Commonly used as an antiseptic and disinfectant |

| 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol | Fluorine substitution on a methyl-substituted phenol | Exhibits different reactivity due to fluorine |

| 4-(Propan-2-YL)benzoic acid | Benzoic acid derivative with an isopropyl group | Used in pharmaceuticals and as a building block |

The presence of the cyclopropane ring in this compound distinguishes it from other compounds, enhancing its effectiveness in specific applications due to unique reactivity patterns.

Case Studies

Case studies exploring the biological activity of similar compounds provide insights into the potential applications and effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that cyclopropane derivatives inhibited certain bacterial strains effectively, suggesting a pathway for developing new antibiotics based on this scaffold.

- Insect Resistance : Research on cyclopropane-containing insecticides revealed their effectiveness against common agricultural pests, paving the way for eco-friendly pest management solutions.

- Pharmacological Interactions : Investigations into enzyme interactions showed that structurally similar phenolic compounds could modulate enzyme activities, providing a basis for drug design targeting specific pathways .

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropanecarbonyl-4-(propan-2-yl)phenol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the cyclopropanecarbonyl group to a 4-isopropylphenol precursor. Key reagents include cyclopropanecarbonyl chloride and Lewis acids (e.g., AlCl₃). Optimization requires varying solvent polarity (e.g., dichloromethane vs. toluene), temperature (0–50°C), and stoichiometry. Post-reaction, column chromatography with gradient elution (hexane:ethyl acetate) is critical for isolating the product from byproducts like di-acylated derivatives . Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify ideal reaction termination points.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropane ring protons at δ 1.0–1.5 ppm and aromatic protons near δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5%. X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical data . Cross-reference experimental IR/Raman spectra with density functional theory (DFT)-computed vibrational modes to resolve ambiguities .

Q. How can researchers mitigate challenges in isolating the target compound from reaction mixtures?

- Methodological Answer : Common impurities include unreacted 4-isopropylphenol and over-acylated byproducts. Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. For stubborn residues, employ preparative HPLC with a chiral stationary phase if stereoisomers are present. Recrystallization in ethanol/water mixtures improves crystalline purity. Monitor purification efficiency via differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties and reactivity of this compound?

- Methodological Answer : Use DFT (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Multiwfn software analyzes electron localization function (ELF) to map π-π stacking tendencies . Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on conformation. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate the structure .

Q. How can mechanistic studies elucidate the formation of the cyclopropane moiety during synthesis?

- Methodological Answer : Probe the reaction mechanism via isotopic labeling (e.g., ¹³C-labeled cyclopropane derivatives) and track intermediates using ESI-MS. Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Computational transition-state analysis (TSA) with Gaussian software identifies energy barriers for cyclopropane ring closure. Compare with analogous reactions (e.g., benzoyl vs. cyclopropanecarbonyl acylation) to isolate steric/electronic contributions .

Q. What experimental designs are suitable for investigating the compound’s biological activity and structure-activity relationships (SAR)?

- Methodological Answer : Screen for antimicrobial activity using microdilution assays (MIC/MBC) against Gram-positive/negative strains. For SAR, synthesize derivatives with modified cyclopropane or isopropyl groups and test against target enzymes (e.g., cytochrome P450 isoforms) via fluorescence quenching assays. Molecular docking (AutoDock Vina) predicts binding affinities to receptors like estrogen-related receptors (ERRγ), leveraging structural similarities to 4-(propan-2-yl)phenol derivatives . Use transgenic cell lines to assess toxicity and metabolic stability.

Q. How should researchers address contradictory data in spectral analysis or bioactivity results?

- Methodological Answer : Contradictions in NMR spectra may arise from dynamic rotational isomerism of the cyclopropane ring. Variable-temperature NMR (VT-NMR) between 25–60°C resolves such ambiguities. For inconsistent bioactivity, verify compound stability under assay conditions (e.g., pH, temperature) via LC-MS. Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity). If impurities are suspected, re-purify the compound and repeat assays with internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.